Pyrimidine-2,4,5-triamine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

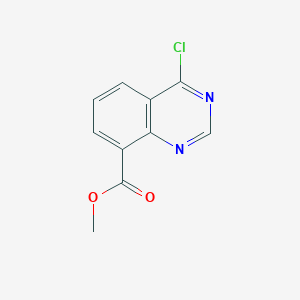

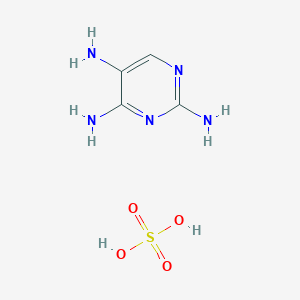

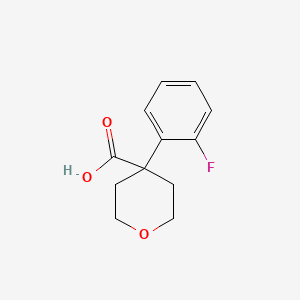

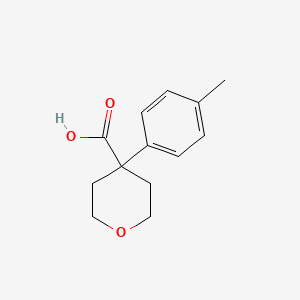

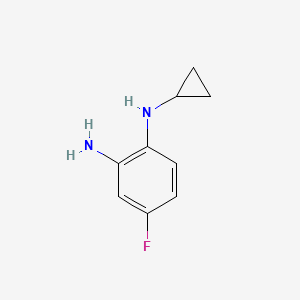

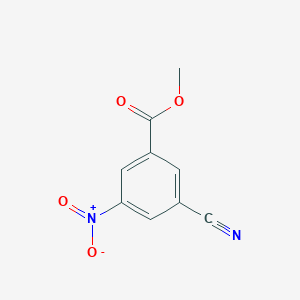

Pyrimidine-2,4,5-triamine, also known as 2,4,6-Triaminopyrimidine, is an organic compound . It is a derivative of Pyrimidine, which is an aromatic, heterocyclic, organic compound similar to pyridine . Pyrimidine has nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent research . Various methods have been developed for the synthesis of pyrimidines . For instance, one method involves the use of alkynes . Another method involves the use of (trimethylsilyl) acetylene .Molecular Structure Analysis

The molecular structure of Pyrimidine-2,4,5-triamine is C4H7N5 . The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications

Antimicrobial Agent Synthesis

Pyrimidine-2,4,5-triamine sulfate derivatives have been synthesized as potential antimicrobial agents. These compounds exhibit significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, E. coli, and Aspergillus niger, among others (Rao, Rao, & Koteswara, 2020).

Anticancer Properties

Studies have demonstrated the anticancer properties of Pyrimidine-2,4,5-triamine sulfate derivatives. These compounds show significant activity against cancer cell lines, such as HeLa cells, and are compared to established chemotherapy agents like Cisplatin (Rao, Rao, Koteswara Rao, & Maddur, 2020).

Agricultural Chemistry

Pyrimidine-2,4,5-triamine sulfate analogs are involved in agricultural chemistry, with applications as antibacterial, antifungal, and antiviral agents. These compounds have been utilized in the development of products with therapeutic properties in agriculture (Pinheiro et al., 2020).

Photographic Emulsion Stabilizers

Certain derivatives of Pyrimidine-2,4,5-triamine sulfate are used as stabilizers in photographic silver halide emulsions, demonstrating the versatility of this compound in various industrial applications (Fischer, 2010).

Synthesis of Coordinated Compounds

These compounds have been utilized in the synthesis of novel coordination compounds with interesting structures and potential therapeutic properties, particularly in the context of anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Plant Growth Research

Pyrimidine-2,4,5-triamine sulfate derivatives are used in physiological research related to plant growth, particularly as tools for understanding the regulation of terpenoid metabolism concerning phytohormones and sterols, which are integral to cell division and senescence (Grossmann, 1990).

Mechanism of Action

Target of Action

Pyrimidine-2,4,5-triamine sulfate is a pyrimidine derivative that has shown a wide range of biological activities . The primary targets of this compound are the Mycobacterium tuberculosis (MTB) strains, specifically the H37Ra strain . These bacteria are the causative agents of tuberculosis (TB), a major health problem in many developing countries .

Mode of Action

It is known that the compound interacts with its targets (mtb strains) and exhibits anti-tb activity . The positioning of the substituent groups on the pyrimidine moiety is crucial for the compound’s activity

Biochemical Pathways

Pyrimidine-2,4,5-triamine sulfate likely affects the purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids (RNA and DNA), which are crucial for the survival and replication of bacteria. By interfering with these pathways, the compound could inhibit the growth and proliferation of MTB strains .

Result of Action

The result of the action of Pyrimidine-2,4,5-triamine sulfate is the inhibition of the growth and proliferation of MTB strains . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of TB and promoting recovery .

Safety and Hazards

Future Directions

Pyrimidines and their derivatives have found extensive use in the pharmaceutical industry . They have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .

properties

IUPAC Name |

pyrimidine-2,4,5-triamine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S/c5-2-1-8-4(7)9-3(2)6;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFIHPLERCHFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591151 |

Source

|

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90586-67-7 |

Source

|

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)